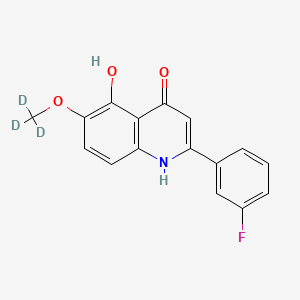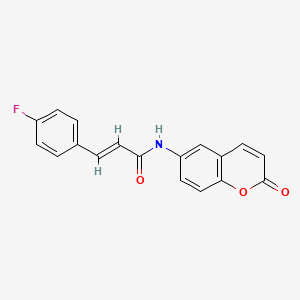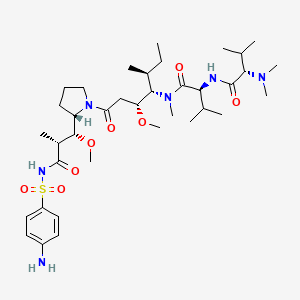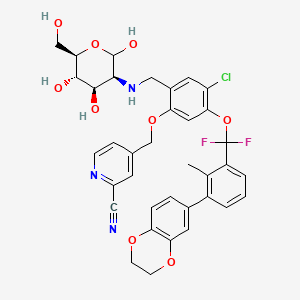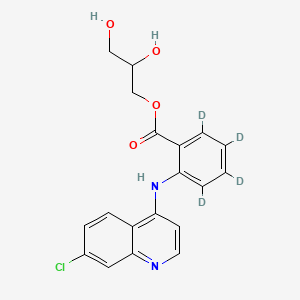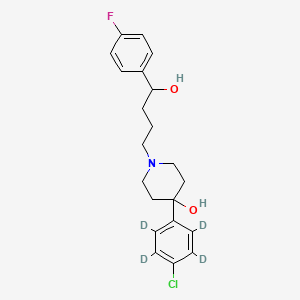
Reduced Haloperidol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reduced Haloperidol-d4 is a deuterium-labeled derivative of Reduced Haloperidol. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of Reduced Haloperidol in biological samples. The deuterium labeling helps in distinguishing the compound from its non-labeled counterpart during mass spectrometric analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Reduced Haloperidol-d4 involves the reduction of Haloperidol-d4 at the benzylic ketone to form the alcohol metabolite. This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the selective reduction of the ketone group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in verifying the product’s integrity .
Análisis De Reacciones Químicas
Types of Reactions: Reduced Haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized back to the ketone form using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: Further reduction can lead to the formation of secondary alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Haloperidol-d4.
Reduction: Secondary alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Reduced Haloperidol-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometric analysis to quantify Reduced Haloperidol in complex mixtures.
Biology: In studies involving the metabolism and pharmacokinetics of Haloperidol and its metabolites.
Medicine: To investigate the therapeutic and side effects of Haloperidol and its metabolites in clinical settings.
Industry: In the development and quality control of pharmaceutical formulations containing Haloperidol
Mecanismo De Acción
Reduced Haloperidol-d4, like its non-labeled counterpart, exerts its effects primarily through the antagonism of dopamine D2 receptors. This action leads to a decrease in dopaminergic neurotransmission, which is beneficial in treating conditions such as schizophrenia. The compound also interacts with other receptors, including dopamine D3 and D4, alpha-adrenergic receptors, and serotonin receptors, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Haloperidol: The parent compound, primarily used as an antipsychotic.
Reduced Haloperidol: The non-labeled form of Reduced Haloperidol-d4.
Deuterated Haloperidol: Another deuterium-labeled derivative used for similar purposes.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometric analysis by allowing precise quantification and differentiation from non-labeled compounds. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Propiedades
Fórmula molecular |
C21H25ClFNO2 |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/i5D,6D,7D,8D |
Clave InChI |
WNZBBTJFOIOEMP-KDWZCNHSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)O)O)[2H])[2H])Cl)[2H] |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


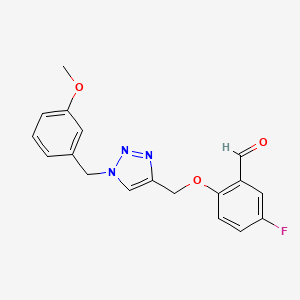
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
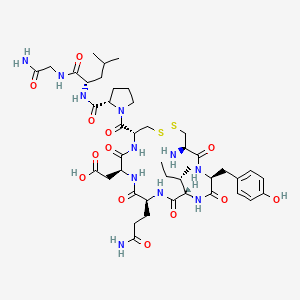
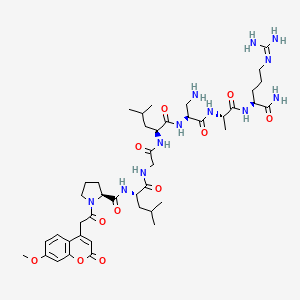

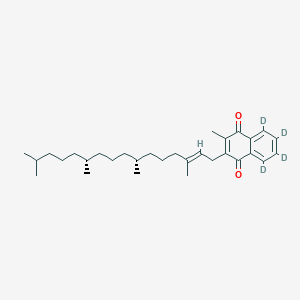
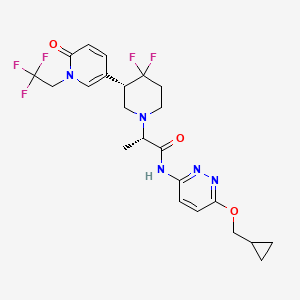
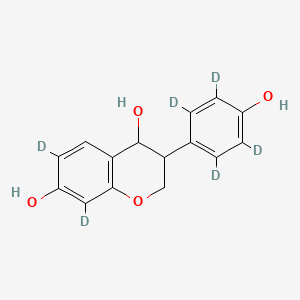
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)
